

solubility of magnesium bromide hexahydrate in organic solvents

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Compound of Interest

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An In-depth Technical Guide to the Solubility of Magnesium Bromide Hexahydrate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide ($MgBr_2$), particularly in its hexahydrate form ($MgBr_2 \cdot 6H_2O$), is a compound of significant interest in various chemical and pharmaceutical applications. It serves as a Lewis acid catalyst in organic synthesis, a source of magnesium ions, and has applications as a tranquilizer and flame retardant.^{[1][2]} For professionals in drug development and organic synthesis, understanding the solubility of this hydrated salt in non-aqueous, organic solvents is critical for reaction engineering, purification processes, formulation development, and achieving desired therapeutic outcomes.

This technical guide provides a comprehensive overview of the solubility of magnesium bromide hexahydrate in common organic solvents. It includes quantitative solubility data, detailed experimental protocols for its determination, and a discussion of the key factors influencing its solubility.

Factors Influencing Solubility in Organic Solvents

The dissolution of an ionic, hydrated salt like magnesium bromide hexahydrate in an organic solvent is a complex process governed by several factors. The overall solubility is determined

by the balance of intermolecular forces between the solvent and solute, and the entropy change associated with solvation.^[3]

- Solvent Polarity: Organic solvents with higher polarity, such as lower-chain alcohols (methanol, ethanol), are generally better at solvating the magnesium and bromide ions. The polarity of the solvent must be sufficient to overcome the lattice energy of the salt crystal.
- Hydrogen Bonding: Solvents capable of hydrogen bonding can interact strongly with the coordinated water molecules of the hexahydrate, facilitating the dissolution process.
- Water of Hydration: The six water molecules in the crystal lattice play a crucial role. The dissolution can be viewed as the solubility of the entire $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}\text{Br}_2^-$ complex. The strength of the interaction between the organic solvent and these coordinated water molecules significantly impacts solubility.
- Temperature: For many solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic.^[3] However, the effect can vary depending on the specific solute-solvent pair.
- Ion-Pair Formation: In solvents with lower dielectric constants, the dissociated ions (Mg^{2+} and Br^-) may form ion pairs, which are neutral species held together by electrostatic forces. This can affect the measured solubility.^[4]

Quantitative Solubility Data

Quantitative solubility data for magnesium bromide hexahydrate in organic solvents is not extensively documented in the literature. The available data is summarized below. For comparative purposes, a more extensive dataset for the anhydrous form of magnesium bromide is also provided, as it indicates the general solubility trends in various solvent classes.

Table 1: Solubility of Magnesium Bromide Hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$) in Select Organic Solvents

Solvent	Formula	Solubility (g/100 mL)	Temperature (°C)	Reference
Methanol	CH ₃ OH	21.8	Not Specified	[1] [2]
Ethanol	C ₂ H ₅ OH	6.9	Not Specified	[1] [2]
Acetone	C ₃ H ₆ O	Soluble	Not Specified	[5]

Note: The temperatures for the solubility values were not specified in the source materials but are generally assumed to be standard room temperature (approx. 20-25°C).

Table 2: Solubility of Anhydrous Magnesium Bromide (MgBr₂) in Various Organic Solvents

Solvent	Formula	Solubility (g/100 g of solvent)	Temperature (°C)	Reference
Acetic Acid	CH ₃ COOH	0.2	20	[6]
Acetone	C ₃ H ₆ O	0.6	20	[6]
Acetonitrile	CH ₃ CN	17	25	[6]
Diethyl Ether	(C ₂ H ₅) ₂ O	2.52	20	[6]
Ethanol	C ₂ H ₅ OH	7.4	0	[6]
15.1	20	[6]		
23.6	40	[6]		
Methanol	CH ₃ OH	26.3	0	[6]
27.9	20	[6]		
29.7	40	[6]		
Pyridine	C ₅ H ₅ N	0.55	25	[6]

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.^{[7][8]} The protocol involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the solute in the solvent.

Materials and Equipment

- Magnesium Bromide Hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$), analytical grade
- Organic solvent of interest, high purity
- Thermostatic shaker bath or incubator
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- Evaporating dish or watch glass (for gravimetric analysis)
- Drying oven
- Instrumentation for quantitative analysis (e.g., ICP-MS for Mg^{2+} , Ion Chromatography for Br^-)

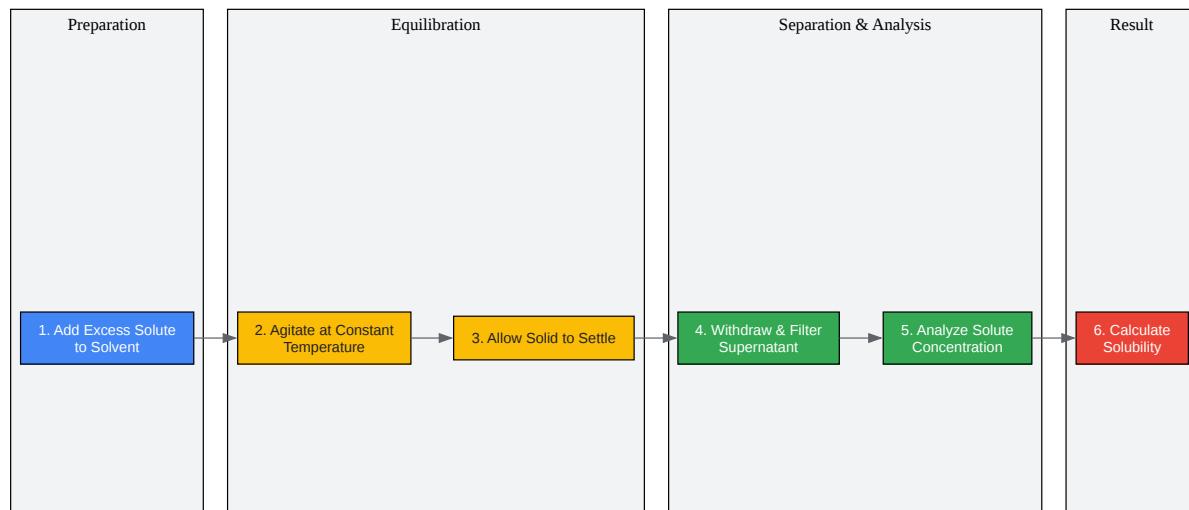
Step-by-Step Methodology

- Preparation of Saturated Solution: Add an excess amount of magnesium bromide hexahydrate to a known volume or mass of the organic solvent in a sealed, airtight flask. The presence of undissolved solid is essential to ensure saturation.^[7]
- Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature. The system should be agitated continuously. The time required to reach equilibrium can vary significantly (from 12 hours to several days) depending on the solvent and temperature.^[7] It is advisable to determine the equilibrium time by taking samples at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

- Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. To prevent temperature fluctuations, this step should be performed within the thermostatic bath. Carefully withdraw a sample of the clear supernatant using a pipette or syringe. It is critical to avoid aspirating any solid particles.
- Sample Filtration: Immediately filter the collected sample through a syringe filter compatible with the organic solvent. This step ensures the complete removal of any undissolved microcrystals.
- Analysis: The concentration of magnesium bromide in the filtered saturated solution can be determined by several methods:
 - Gravimetric Method: A precisely measured volume of the filtrate is transferred to a pre-weighed evaporating dish.^[9] The solvent is carefully evaporated in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt. The dish is then cooled in a desiccator and re-weighed. The mass of the residual solid corresponds to the amount of solute dissolved. This process should be repeated until a constant weight is achieved.^[9]
 - Instrumental Analysis: For higher accuracy, instrumental methods can be used. The solution can be appropriately diluted and analyzed for magnesium ion concentration using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or for bromide ion concentration using Ion Chromatography.
- Calculation of Solubility: The solubility is calculated based on the mass of the dissolved solute and the volume or mass of the solvent used. Results are typically expressed in g/100 mL, g/100 g of solvent, or mol/L.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for determining solubility is illustrated below.

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Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

The solubility of magnesium bromide hexahydrate in organic solvents is a critical parameter for its application in research and industry. While solubility is highest in polar protic solvents like methanol and ethanol, quantitative data across a broad range of organic media is limited. The provided data tables offer a starting point for experimental design. For precise solubility values under specific conditions, the detailed isothermal shake-flask protocol should be employed. A thorough understanding of the factors influencing solubility, combined with rigorous experimental determination, is essential for the effective use of this versatile compound in non-aqueous systems.

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